- New building blocks for the assembly of sequence selective molecular zippersChemical Communications (Cambridge, 2003, (14), 1642-1643,
Cas no 92035-95-5 (2,6-Diisopropylbenzoic Acid)
2,6-Diisopropylbenzoic Acid structure
2,6-Diisopropylbenzoic Acid
92035-95-5
C13H18O2
206.280824184418
889893
2,6-Diisopropylbenzoic Acid Properties
Names and Identifiers
-
- Benzoic acid, 2,6-bis(1-methylethyl)-
- 2,6-Diisopropylbenzoic Acid
- 2,6-di(propan-2-yl)benzoic acid
- 2,6-Diisopropylbenzoesaeure
- 2,6-Bis(1-methylethyl)benzoic acid (ACI)
- Benzoic acid, 2,6-diisopropyl- (6CI, 7CI)
- 2,6-Bis(propan-2-yl)benzoic acid
- +Expand
-
- AGBGSHYCQQNNEH-UHFFFAOYSA-N
- 1S/C13H18O2/c1-8(2)10-6-5-7-11(9(3)4)12(10)13(14)15/h5-9H,1-4H3,(H,14,15)
- O=C(C1C(C(C)C)=CC=CC=1C(C)C)O
Computed Properties
- 206.13100
- 1
- 2
- 3
- 15
Experimental Properties
- 3.63160
- 37.30000
2,6-Diisopropylbenzoic Acid Price
2,6-Diisopropylbenzoic Acid Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Butyllithium
1.2 -
1.2 -
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Hexane ; -23 °C → -29 °C; -29 °C → 0 °C; 1 h, 0 °C
1.2 0 °C
1.2 0 °C
Reference
- Preparation of phosphonamides as ACAT inhibitors, United States, , ,
Synthetic Circuit 3
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 30 min, rt
1.2 0 °C; 30 min, rt
Reference
- Enantioselective synthesis of cis-hydrobenzofurans bearing all-carbon quaternary stereocenters and application to total synthesis of (-)-morphineNature Communications, 2019, 10(1), 1-7,
Synthetic Circuit 4
Reaction Conditions
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Reference
- Milled Dry Ice as a C1 Source for the Carboxylation of Aryl HalidesSynlett, 2021, 32(8), 814-816,
Synthetic Circuit 5
Reaction Conditions
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ; rt; 4 h, reflux; reflux → 0 °C
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
1.2 3 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water
Reference
- Electrolytic solutions for aluminum electrolytic capacitors, and aluminum electrolytic capacitors using them, Japan, , ,
Synthetic Circuit 6
Reaction Conditions
1.1 Reagents: Methyl iodide ; 15 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
1.2 Reagents: Sodium hydroxide Solvents: Methanol ; 15 h, reflux
Reference
- N-Aroyl-l-Phenylalanine Derivatives as VCAM/VLA-4 AntagonistsBioorganic & Medicinal Chemistry Letters, 2002, 12(17), 2479-2482,
Synthetic Circuit 7
Reaction Conditions
1.1 Reagents: Trifluoromethanesulfonic anhydride Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 30 min, -70 °C; -70 °C → rt; 3 h, rt
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 Reagents: Triethylamine Catalysts: Palladium diacetate , 1,3-Bis(diphenylphosphino)propane Solvents: Acetonitrile , Water ; 5 min, 40 psi, 83 - 85 °C; 3 h, 83 - 85 °C; 85 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Reference
- Preparation of N-alkanoylphenylalanine derivatives as vascular cell adhesion molecule-1 (VCAM-1) binding inhibitors, World Intellectual Property Organization, , ,
Synthetic Circuit 8
Reaction Conditions
Reference
- Application of 2,6-diisopropyl-benzoic acid and its derivatives to neuroprotective agent, China, , ,
Synthetic Circuit 9
Reaction Conditions
Reference
- Carboxamide and urea derivatives having ACAT-inhibiting activity, European Patent Organization, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: 1,1′-[1,2-Phenylenebis(methylene)]bis[1,1-diphenylphosphine] Catalysts: Palladium diacetate Solvents: Methanol ; rt → 150 °C
1.2 60 atm, 150 °C; 150 °C → rt
1.2 60 atm, 150 °C; 150 °C → rt
Reference
- Catalyst composition for preparing 3-pentenoic ester from butadiene, United States, , ,
2,6-Diisopropylbenzoic Acid Raw materials
- benzylbenzene
- 2,6-Diisopropyliodobenzene
- Propofol
- Oxazole, 2-[2,6-bis(1-methylethyl)phenyl]-4,5-dihydro-4,4-dimethyl-
- 2-Bromo-1,3-diisopropylbenzene
2,6-Diisopropylbenzoic Acid Preparation Products
2,6-Diisopropylbenzoic Acid Related Literature
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Andranik Kazaryan,Muhamad Abdulkadir Martoprawiro,Michael Filatov Phys. Chem. Chem. Phys., 2010,12, 11238-11244
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Marjolaine Boulingre,Roberto Portillo-Lara,Rylie A. Green Chem. Commun., 2023,59, 14745-14758
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Abdeld Khoukh,Kamel Chougrani,Valérie Alard Polym. Chem., 2018,9, 757-768
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Kai Ouyang,Sharon L. Walker,Xiao-Ying Yu,Chun-Hui Gao,Qiaoyun Huang,Peng Cai Environ. Sci.: Nano, 2018,5, 682-695
-
Wesley Sattler,Gerard Parkin Catal. Sci. Technol., 2014,4, 1578-1584
-
8. Back cover
-
9. Targeted photothermal therapy of mice and rabbits realized by macrophage-loaded tungsten carbide†Yan Gao,Weicheng Huang,Chunyu Yang,Zhao Liu,Hongxue Meng,Bin Yang,Yanling Xu,Chongshen Guo Biomater. Sci., 2019,7, 5350-5358
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Ran Yang,Jianjun Li Anal. Methods, 2014,6, 3449-3455
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